3-Isoxazolecarboxamide, 5-((acetyloxy)methyl)-N-(2,6-dimethylphenyl)-
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Overview
Description
3-Isoxazolecarboxamide, 5-((acetyloxy)methyl)-N-(2,6-dimethylphenyl)- is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-((acetyloxy)methyl)-N-(2,6-dimethylphenyl)- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using suitable amines and carboxylic acid derivatives.
Acetylation: The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Substitution with 2,6-Dimethylphenyl Group: The substitution can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the carboxamide group, converting it to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-((acetyloxy)methyl)-N-(2,6-dimethylphenyl)- would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other compounds containing the isoxazole ring, such as isoxazolecarboxylic acids or isoxazoleamines.
Carboxamides: Compounds with similar carboxamide groups, such as N-phenylcarboxamides.
Acetyloxy Compounds: Compounds with acetyloxy groups, such as acetyl esters.
Uniqueness
3-Isoxazolecarboxamide, 5-((acetyloxy)methyl)-N-(2,6-dimethylphenyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
130403-23-5 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl acetate |
InChI |
InChI=1S/C15H16N2O4/c1-9-5-4-6-10(2)14(9)16-15(19)13-7-12(21-17-13)8-20-11(3)18/h4-7H,8H2,1-3H3,(H,16,19) |
InChI Key |
PNMUKWTVTARSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)C |
Origin of Product |
United States |
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